molecular formula C11H17N B13764420 3-(2-Methylpentyl)pyridine CAS No. 6311-93-9

3-(2-Methylpentyl)pyridine

Cat. No.: B13764420
CAS No.: 6311-93-9
M. Wt: 163.26 g/mol
InChI Key: LMZYLBBMGJYKTA-UHFFFAOYSA-N
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Description

3-(2-Methylpentyl)pyridine is an organic compound with the molecular formula C11H17N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpentyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols.

Industrial Production Methods

Industrial production of this compound typically involves the use of metal catalysts and high-temperature conditions. The continuous flow method mentioned above is advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpentyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce various alkylated pyridines .

Scientific Research Applications

3-(2-Methylpentyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Methylpentyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    2-Methylpyridine: A methyl-substituted pyridine with similar chemical properties.

    3-Methylpyridine: Another methyl-substituted pyridine with distinct reactivity.

Uniqueness

3-(2-Methylpentyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .

Properties

CAS No.

6311-93-9

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-(2-methylpentyl)pyridine

InChI

InChI=1S/C11H17N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h4,6-7,9-10H,3,5,8H2,1-2H3

InChI Key

LMZYLBBMGJYKTA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1=CN=CC=C1

Origin of Product

United States

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